molecular formula C10H20N2 B093859 1-Cyclohexylpiperazine CAS No. 17766-28-8

1-Cyclohexylpiperazine

Cat. No.: B093859
CAS No.: 17766-28-8
M. Wt: 168.28 g/mol
InChI Key: XPDSXKIDJNKIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexylpiperazine is a derivative of piperazine, characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the piperazine ring. It is known for its role as a precursor in the synthesis of various pharmacologically active compounds, including PB-28 .

Mechanism of Action

Target of Action

1-Cyclohexylpiperazine is a derivative of piperazine . It is known to be a ligand for σ1 and σ2 receptors . These receptors are involved in various physiological processes, including pain perception, motor function, and cognitive functions.

Pharmacokinetics

It is known that the compound has low gi absorption and is a p-gp substrate . These properties could influence its bioavailability and distribution within the body.

Biochemical Analysis

Biochemical Properties

1-Cyclohexylpiperazine plays a significant role in biochemical reactions, particularly in its interaction with sigma receptors. It has been identified as a high-affinity ligand for sigma-1 and sigma-2 receptors . These interactions are crucial as sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival . The binding of this compound to these receptors can influence their activity, thereby affecting the associated biochemical pathways.

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. It has been shown to inhibit cell growth and induce apoptosis in certain cancer cell lines . This compound influences cell signaling pathways, particularly those involving sigma receptors, which play a role in cell proliferation, differentiation, and survival . Additionally, this compound can affect gene expression and cellular metabolism, further impacting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with sigma receptors. By binding to these receptors, it can modulate their activity, leading to changes in downstream signaling pathways . This modulation can result in enzyme inhibition or activation, alterations in gene expression, and subsequent cellular responses. The precise binding interactions and the resulting conformational changes in the receptors are critical for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its impact on cell growth and apoptosis can be observed within 48 hours of exposure . The stability and degradation of this compound in vitro and in vivo are essential factors that influence its long-term effects on cellular function. Understanding these temporal dynamics is crucial for optimizing its use in experimental and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as modulation of sigma receptor activity and inhibition of tumor growth . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for achieving desired outcomes while minimizing side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s role in these pathways is critical for understanding its broader impact on cellular function and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and effectiveness. Understanding these transport mechanisms is essential for optimizing its delivery and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it determines the specific cellular processes and pathways that the compound can affect. Detailed knowledge of its subcellular distribution is essential for understanding its mechanism of action and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpiperazine can be synthesized through a reflux reaction involving cyclohexyl halide, 1-Boc-piperazine, and an inorganic base in an organic solvent. After the reaction, the mixture is filtered and concentrated to obtain an intermediate. The Boc protecting group is then removed to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Cyclohexylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Phenylpiperazine
  • 4-Benzylpiperidine
  • 4-Phenylpiperidine

Comparison: 1-Cyclohexylpiperazine is unique due to its cyclohexyl group, which imparts distinct physicochemical properties compared to other piperazine derivatives. This structural feature contributes to its specific binding affinity and selectivity for sigma receptors, distinguishing it from similar compounds .

Properties

IUPAC Name

1-cyclohexylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDSXKIDJNKIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170357
Record name 1-Cyclohexylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17766-28-8
Record name 1-Cyclohexylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17766-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclohexylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Cyclohexylpiperazine
Reactant of Route 4
1-Cyclohexylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Cyclohexylpiperazine
Reactant of Route 6
1-Cyclohexylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.